4-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
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Description
4-chloro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H21ClN4O and its molecular weight is 392.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[3,4-b]pyridine structure have been found to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
Similar compounds have been found to inhibit trka . Inhibition likely occurs through the compound binding to the kinase domain of the TRK proteins, preventing their activation and subsequent downstream signaling .
Biochemical Pathways
Upon activation, TRK proteins trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with cell proliferation, differentiation, and survival . By inhibiting TRK proteins, the compound would disrupt these pathways, potentially leading to reduced cell proliferation and survival .
Pharmacokinetics
A compound with a similar structure, msc2530818, displayed excellent kinase selectivity, biochemical and cellular potency, microsomal stability, and oral bioavailability . These properties suggest that the compound could be well-absorbed and distributed in the body, metabolized efficiently, and excreted appropriately .
Result of Action
Inhibition of trk proteins could potentially lead to reduced cell proliferation and survival, particularly in cancer cells where trk proteins are overexpressed or continuously activated .
Properties
IUPAC Name |
4-chloro-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-13(2)12-27-21-18(11-16-6-4-5-14(3)19(16)24-21)20(26-27)25-22(28)15-7-9-17(23)10-8-15/h4-11,13H,12H2,1-3H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNCNDYXAVJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.